molecular formula C7H6O2S B1659882 5H-Thiopyrano[3,4-b]furan-4(7H)-one CAS No. 6881-51-2

5H-Thiopyrano[3,4-b]furan-4(7H)-one

Cat. No.: B1659882
CAS No.: 6881-51-2
M. Wt: 154.19 g/mol
InChI Key: ZUJLBYBLNAIVOB-UHFFFAOYSA-N
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Description

5H-Thiopyrano[3,4-b]furan-4(7H)-one: is a heterocyclic compound that contains both sulfur and oxygen atoms within its fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiopyrano[3,4-b]furan-4(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbonyl compounds with furan derivatives. For example, the reaction of thiocarbonyl sulfur with acetylene carbon atoms can lead to the formation of the thiopyrano-furan ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Thiopyrano[3,4-b]furan-4(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5H-Thiopyrano[3,4-b]furan-4(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Thiopyrano[3,4-b]furan-4(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]thiophene: Another sulfur-containing heterocycle with similar structural features.

    Benzofuran: An oxygen-containing heterocycle with a fused ring structure.

    Thiopyran: A sulfur-containing heterocycle with a six-membered ring.

Uniqueness

5H-Thiopyrano[3,4-b]furan-4(7H)-one is unique due to its combination of sulfur and oxygen atoms within a fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

7H-thiopyrano[3,4-b]furan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-6-3-10-4-7-5(6)1-2-9-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJLBYBLNAIVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549565
Record name 5H-Thiopyrano[3,4-b]furan-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6881-51-2
Record name 5H-Thiopyrano[3,4-b]furan-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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